molecular formula C15H12N2O3S B2643951 methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate CAS No. 1171512-44-9

methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate

Cat. No. B2643951
CAS RN: 1171512-44-9
M. Wt: 300.33
InChI Key: JYQSSCCCKGITSJ-UHFFFAOYSA-N
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Description

“Methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate” is an analytical reference standard categorized as a precursor in the synthesis of various synthetic cannabinoids . It’s intended for research and forensic applications .


Synthesis Analysis

The synthesis of similar compounds, such as 2-Methyl-1H-indole-3-carboxylate derivatives, has been reported to be achieved from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .


Molecular Structure Analysis

The molecular formula of this compound is C15H19N3O3 . The InChI code is InChI=1S/C15H19N3O3/c1-15(2,3)12(14(20)21-4)16-13(19)11-9-7-5-6-8-10(9)17-18-11/h5-8,12H,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 .


Physical And Chemical Properties Analysis

This compound is a crystalline solid . It has a solubility in DMF of 12.5 mg/ml, in DMF:PBS (pH 7.2) (1:1) of 0.5 mg/ml, in DMSO of 10 mg/ml, and in Ethanol of 3 mg/ml .

Safety and Hazards

This compound is intended for research and forensic applications . It’s not intended for human or veterinary use .

properties

IUPAC Name

methyl 2-(1H-indole-3-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-20-15(19)10-6-7-21-14(10)17-13(18)11-8-16-12-5-3-2-4-9(11)12/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQSSCCCKGITSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate

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